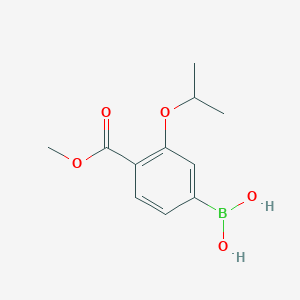
(3-Isopropoxy-4-(methoxycarbonyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Isopropoxy-4-(methoxycarbonyl)phenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with isopropoxy and methoxycarbonyl groups. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Isopropoxy-4-(methoxycarbonyl)phenyl)boronic acid typically involves the following steps:
Nucleophilic Substitution: The hydroxyl group on the phenyl ring is replaced by a halogen (chlorine or bromine) through a nucleophilic substitution reaction.
Formation of Boronic Ester: The halogenated intermediate is then reacted with a boron-containing reagent to form a boronic ester.
Hydrolysis: The boronic ester is hydrolyzed under acidic or basic conditions to yield the final boronic acid product.
Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions, where the boronic acid is used as a reagent. The process typically includes:
Catalysis: Using palladium catalysts to facilitate the coupling reaction.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Isopropoxy-4-(methoxycarbonyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced to form boranes or other reduced boron species.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly employed in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Boronic esters and borates.
Reduction: Boranes and borohydrides.
Substitution: Biaryl compounds and other coupled products.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Cross-Coupling Reactions: Widely used in Suzuki-Miyaura cross-coupling to form carbon-carbon bonds in organic synthesis.
Protective Groups: Employed as protective groups in carbohydrate chemistry.
Biology and Medicine:
Drug Development: Used in the design of boron-containing drugs and drug delivery systems.
Neutron Capture Therapy: Boronic acids are explored as boron carriers for neutron capture therapy in cancer treatment.
Industry:
Wirkmechanismus
The mechanism of action of (3-Isopropoxy-4-(methoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halogenated substrate.
Transmetalation: The boronic acid transfers its organic group to the palladium center.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Vergleich Mit ähnlichen Verbindungen
- (4-Carbomethoxyphenyl)boronic acid
- (4-Methoxyphenyl)boronic acid
- 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid
Uniqueness:
- Substituent Effects: The presence of isopropoxy and methoxycarbonyl groups on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions.
- Functional Group Compatibility: The compound’s functional groups provide versatility in synthetic applications, making it a valuable reagent in organic synthesis .
Eigenschaften
Molekularformel |
C11H15BO5 |
|---|---|
Molekulargewicht |
238.05 g/mol |
IUPAC-Name |
(4-methoxycarbonyl-3-propan-2-yloxyphenyl)boronic acid |
InChI |
InChI=1S/C11H15BO5/c1-7(2)17-10-6-8(12(14)15)4-5-9(10)11(13)16-3/h4-7,14-15H,1-3H3 |
InChI-Schlüssel |
IBSXASLWDMNWGA-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)C(=O)OC)OC(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















